molecular formula C17H17F3N8 B2881369 2-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2415551-98-1

2-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2881369
CAS No.: 2415551-98-1
M. Wt: 390.374
InChI Key: JZTBJWXTAKMMAK-UHFFFAOYSA-N
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Description

2-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a promising candidate for various biological and pharmacological applications.

Preparation Methods

The synthesis of 2-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the pyrrolo[3,4-c]pyrrole moiety. The final step involves the incorporation of the trifluoromethyl-substituted pyrimidine ring.

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions to improve yield and reduce production costs .

Chemical Reactions Analysis

2-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrimidine ring, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine has shown promise in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural elements, which contributes to its potential as a versatile and effective compound in various applications.

Properties

IUPAC Name

1-methyl-4-[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N8/c1-26-14-12(4-24-26)15(23-9-22-14)27-5-10-7-28(8-11(10)6-27)16-21-3-2-13(25-16)17(18,19)20/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTBJWXTAKMMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CC4CN(CC4C3)C5=NC=CC(=N5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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